Sodium4-azidobenzene-1-sulfonate
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Overview
Description
Sodium 4-azidobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an azide group (-N₃) attached to a benzene ring, which is further substituted with a sulfonate group (-SO₃Na)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-azidobenzene-1-sulfonate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by azidation. The process begins with the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then treated with sodium azide to yield sodium 4-azidobenzene-1-sulfonate .
Industrial Production Methods
In an industrial setting, the production of sodium 4-azidobenzene-1-sulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-azidobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The sulfonate group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
1,3-Dipolar Cycloaddition: This reaction typically involves the use of copper(I) catalysts and occurs under mild conditions, forming 1,2,3-triazoles.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Triazoles: Formed from the cycloaddition reaction with alkynes.
Aminobenzenesulfonates: Formed from the reduction of the azide group.
Sulfonic Acids: Formed from the oxidation of the sulfonate group.
Scientific Research Applications
Sodium 4-azidobenzene-1-sulfonate has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques for labeling biomolecules due to its ability to form stable triazole linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 4-azidobenzene-1-sulfonate primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form stable triazole rings through 1,3-dipolar cycloaddition with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of an azide group.
Sodium 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of an azide group.
Sodium 4-hydroxybenzene-1-sulfonate: Features a hydroxyl group in place of the azide group.
Uniqueness
Sodium 4-azidobenzene-1-sulfonate is unique due to the presence of the azide group, which imparts distinct reactivity compared to other similar compounds. The azide group allows for the formation of triazoles through cycloaddition reactions, a feature not shared by its analogs with different substituents .
Properties
IUPAC Name |
sodium;4-azidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3S.Na/c7-9-8-5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKGTILTESLPBD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N3NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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